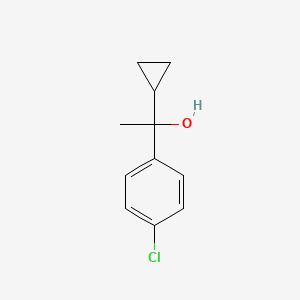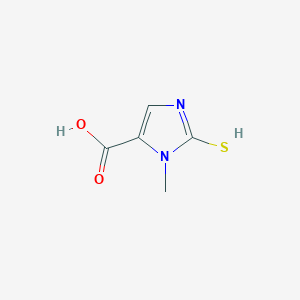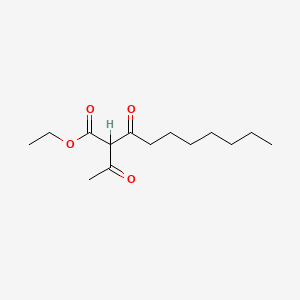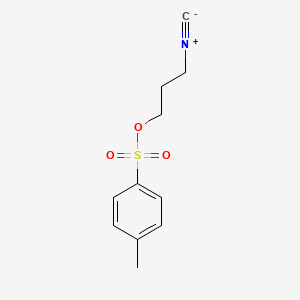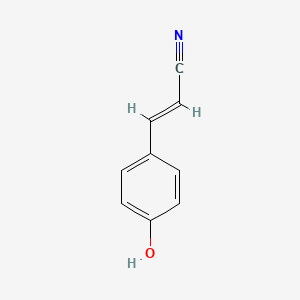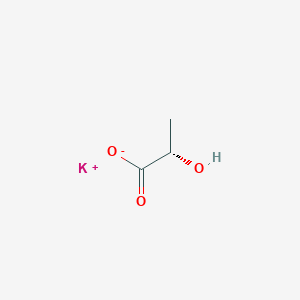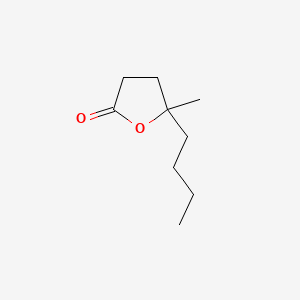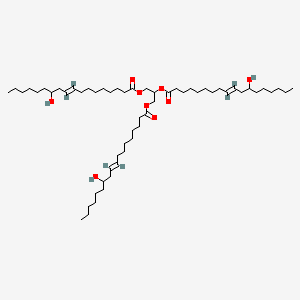
Glycerol triricinoleate
描述
Glycerol triricinoleate, is a complex organic compound with significant applications in various fields. It is a triglyceride derivative of ricinoleic acid, a major component of castor oil. This compound is known for its unique chemical structure, which includes three 12-hydroxyoctadec-9-enoate groups attached to a propane-1,2,3-triyl backbone. The stereoisomeric nature of this compound adds to its complexity and potential for diverse applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycerol triricinoleate, typically involves the esterification of propane-1,2,3-triol (glycerol) with 12-hydroxyoctadec-9-enoic acid (ricinoleic acid). The reaction is usually catalyzed by an acid or base catalyst under controlled temperature and pressure conditions. The process can be summarized as follows:
Esterification Reaction: Glycerol is reacted with ricinoleic acid in the presence of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide.
Reaction Conditions: The reaction is carried out at elevated temperatures (typically around 150-200°C) and may require a vacuum to remove water formed during the reaction.
Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain the desired stereoisomer.
Industrial Production Methods
In industrial settings, the production of this compound, follows similar principles but on a larger scale. The process involves continuous esterification in reactors designed for high efficiency and yield. The use of advanced purification methods ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
Glycerol triricinoleate, undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the ricinoleic acid moieties can be reduced to form saturated derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reagents: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution Reagents: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated esters. Substitution reactions can lead to the formation of various functionalized derivatives.
科学研究应用
Glycerol triricinoleate, has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying esterification and transesterification reactions.
Biology: The compound’s unique structure makes it useful in studying lipid metabolism and enzyme interactions.
Industry: It is used in the production of biodegradable lubricants, surfactants, and cosmetics.
作用机制
The mechanism of action of Glycerol triricinoleate, involves its interaction with various molecular targets and pathways. The hydroxyl groups and ester linkages in the compound allow it to interact with enzymes and other biomolecules, influencing processes such as lipid metabolism and cell signaling. The compound’s ability to form stable emulsions also plays a role in its mechanism of action in drug delivery and industrial applications.
相似化合物的比较
Similar Compounds
Glyceryl triricinoleate: Similar in structure but lacks the stereoisomeric complexity.
Propane-1,2,3-triyl tris(12-hydroxyoctadec-9-enoate): Non-stereoisomeric form.
Trisodium propane-1,2,3-triyl tris(12-sulphonatooxy)octadec-9-enoate: A sulfonated derivative with different chemical properties.
Uniqueness
Glycerol triricinoleate, stands out due to its stereoisomeric nature, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
属性
IUPAC Name |
2,3-bis[[(E)-12-hydroxyoctadec-9-enoyl]oxy]propyl (E)-12-hydroxyoctadec-9-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H104O9/c1-4-7-10-31-40-51(58)43-34-25-19-13-16-22-28-37-46-55(61)64-49-54(66-57(63)48-39-30-24-18-15-21-27-36-45-53(60)42-33-12-9-6-3)50-65-56(62)47-38-29-23-17-14-20-26-35-44-52(59)41-32-11-8-5-2/h25-27,34-36,51-54,58-60H,4-24,28-33,37-50H2,1-3H3/b34-25+,35-26+,36-27+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMPKEQAKRGZGQ-GXCCKLQBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)O)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(O)C/C=C/CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C/CC(O)CCCCCC)COC(=O)CCCCCCC/C=C/CC(O)CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H104O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
933.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2540-54-7 | |
| Record name | Triricinolein | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93749 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propane-1,2,3-triyl tris(12-hydroxyoctadec-9-enoate), stereoisomer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.016 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(2Z)-2-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-hydroxybenzoic acid](/img/structure/B7824296.png)
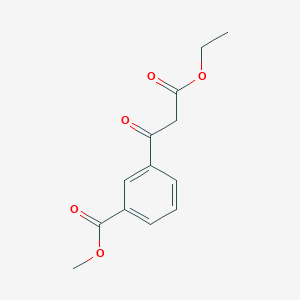
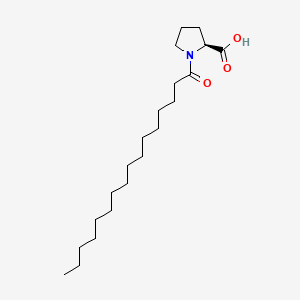
![2-[[(2-Hydroxyethyl)methylamino]methyl]benzhydryl alcohol](/img/structure/B7824311.png)
